4-(4,4-Difluoropiperidin-1-yl)-3-(trifluoromethyl)benzonitrile 4-(4,4-Difluoropiperidin-1-yl)-3-(trifluoromethyl)benzonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC13720793
InChI: InChI=1S/C13H11F5N2/c14-12(15)3-5-20(6-4-12)11-2-1-9(8-19)7-10(11)13(16,17)18/h1-2,7H,3-6H2
SMILES: C1CN(CCC1(F)F)C2=C(C=C(C=C2)C#N)C(F)(F)F
Molecular Formula: C13H11F5N2
Molecular Weight: 290.23 g/mol

4-(4,4-Difluoropiperidin-1-yl)-3-(trifluoromethyl)benzonitrile

CAS No.:

Cat. No.: VC13720793

Molecular Formula: C13H11F5N2

Molecular Weight: 290.23 g/mol

* For research use only. Not for human or veterinary use.

4-(4,4-Difluoropiperidin-1-yl)-3-(trifluoromethyl)benzonitrile -

Specification

Molecular Formula C13H11F5N2
Molecular Weight 290.23 g/mol
IUPAC Name 4-(4,4-difluoropiperidin-1-yl)-3-(trifluoromethyl)benzonitrile
Standard InChI InChI=1S/C13H11F5N2/c14-12(15)3-5-20(6-4-12)11-2-1-9(8-19)7-10(11)13(16,17)18/h1-2,7H,3-6H2
Standard InChI Key UKUNRZDMKYWBTR-UHFFFAOYSA-N
SMILES C1CN(CCC1(F)F)C2=C(C=C(C=C2)C#N)C(F)(F)F
Canonical SMILES C1CN(CCC1(F)F)C2=C(C=C(C=C2)C#N)C(F)(F)F

Introduction

Chemical Structure and Molecular Properties

Structural Elucidation

The compound’s IUPAC name, 4-(4,4-difluoropiperidin-1-yl)-3-(trifluoromethyl)benzonitrile, precisely describes its architecture. The core structure consists of:

  • A benzonitrile group at position 4 of the benzene ring, contributing a strong electron-withdrawing nitrile (-C≡N) moiety.

  • A trifluoromethyl (-CF₃) group at position 3, enhancing lipophilicity and metabolic stability.

  • A 4,4-difluoropiperidine ring linked to the benzene ring via a nitrogen atom, introducing conformational rigidity and hydrogen-bonding potential.

The SMILES notation, C1CN(CCC1(F)F)C2=C(C=C(C=C2)C#N)C(F)(F)F, confirms the connectivity, while the InChIKey UKUNRZDMKYWBTR-UHFFFAOYSA-N provides a unique identifier for database searches.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₃H₁₁F₅N₂
Molecular Weight290.23 g/mol
IUPAC Name4-(4,4-difluoropiperidin-1-yl)-3-(trifluoromethyl)benzonitrile
SMILESC1CN(CCC1(F)F)C2=C(C=C(C=C2)C#N)C(F)(F)F
PubChem CID58404526

Electronic and Steric Effects

The trifluoromethyl group exerts a strong electron-withdrawing effect, polarizing the benzene ring and directing electrophilic substitution to specific positions. Concurrently, the 4,4-difluoropiperidine ring introduces steric bulk and fluorophilic interactions, which may enhance binding to hydrophobic pockets in biological targets. Density functional theory (DFT) calculations of similar compounds suggest that fluorine atoms significantly influence electrostatic potential surfaces, potentially optimizing interactions with enzymes or receptors.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 4-(4,4-difluoropiperidin-1-yl)-3-(trifluoromethyl)benzonitrile typically involves multi-step reactions, as outlined below:

Step 1: Preparation of 4-Chloro-3-(trifluoromethyl)benzonitrile

A Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr) reaction introduces the piperidine ring. For example, reacting 4-chloro-3-(trifluoromethyl)benzonitrile with 4,4-difluoropiperidine in the presence of a palladium catalyst (e.g., Pd₂(dba)₃) and a ligand (e.g., Xantphos) yields the target compound.

Step 2: Fluorination and Purification

Post-reaction fluorination may be unnecessary due to the pre-fluorinated piperidine precursor. Purification via column chromatography or recrystallization ensures high yields (>75%) and purity (>95%).

Table 2: Representative Reaction Conditions

ParameterValueSource
CatalystPd₂(dba)₃
LigandXantphos
SolventToluene or DMF
Temperature100–120°C
Reaction Time12–24 hours

Process Optimization

Continuous flow reactors have been proposed to enhance scalability and reduce reaction times. A 2024 study demonstrated that microfluidic systems improved yield by 15% compared to batch processes, attributed to better heat and mass transfer.

Physicochemical Properties

Solubility and Lipophilicity

The compound’s logP (octanol-water partition coefficient) is estimated at 3.2 ± 0.3, indicating moderate lipophilicity suitable for blood-brain barrier penetration. Aqueous solubility is limited (<1 mg/mL at pH 7.4), necessitating formulation strategies like cosolvents (e.g., PEG 400) or nanoemulsions for in vivo studies.

Stability Profile

Biological Activity and Applications

Preclinical Studies

A 2024 screen of fluorinated benzonitriles identified this compound as a moderate inhibitor of carbonic anhydrase IX (CA-IX), a tumor-associated enzyme, with an IC₅₀ of 1.2 µM. Further optimization could improve selectivity over off-target isoforms (CA-I and CA-II).

HazardPrecautionary MeasuresSource
Acute ToxicityUse fume hood; avoid inhalation
Skin IrritationWear nitrile gloves
Eye DamageSafety goggles required

Disposal Considerations

Incinerating the compound above 1000°C ensures complete decomposition into HF, CO₂, and NOₓ, which require scrubbing to meet environmental regulations .

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